1-ethenyl-3-methylimidazol-3-ium;iodide

alkaline fuel cells anion-exchange membranes polymerizable ionic liquids

1-Ethenyl-3-methylimidazol-3-ium;iodide (also known as 1-vinyl-3-methylimidazolium iodide or [VMIm][I]) is a vinyl-functionalized imidazolium iodide ionic liquid monomer with a molecular formula of C6H9IN2 and a molecular weight of 236.05 g/mol. Its defining structural feature—a vinyl group attached to the N1 position of the imidazolium ring—enables free radical polymerization to form poly(ionic liquid)s (PILs) while retaining the iodide counterion for electrochemical applications.

Molecular Formula C6H9IN2
Molecular Weight 236.05 g/mol
CAS No. 13361-29-0
Cat. No. B12103095
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-ethenyl-3-methylimidazol-3-ium;iodide
CAS13361-29-0
Molecular FormulaC6H9IN2
Molecular Weight236.05 g/mol
Structural Identifiers
SMILESC[N+]1=CN(C=C1)C=C.[I-]
InChIInChI=1S/C6H9N2.HI/c1-3-8-5-4-7(2)6-8;/h3-6H,1H2,2H3;1H/q+1;/p-1
InChIKeyYXQLHBRQRXKDLT-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Ethenyl-3-methylimidazol-3-ium;iodide (CAS 13361-29-0): Polymerizable Ionic Liquid Monomer for Solid Electrolytes and Liquid Crystalline Applications


1-Ethenyl-3-methylimidazol-3-ium;iodide (also known as 1-vinyl-3-methylimidazolium iodide or [VMIm][I]) is a vinyl-functionalized imidazolium iodide ionic liquid monomer with a molecular formula of C6H9IN2 and a molecular weight of 236.05 g/mol . Its defining structural feature—a vinyl group attached to the N1 position of the imidazolium ring—enables free radical polymerization to form poly(ionic liquid)s (PILs) while retaining the iodide counterion for electrochemical applications [1]. This compound exists as a solid at room temperature with a reported melting point of 66–75 °C and exhibits sensitivity to light, undergoing photodecomposition . Unlike its non-polymerizable alkyl-substituted analogs (e.g., 1-ethyl-3-methylimidazolium iodide [EMIm][I] or 1-butyl-3-methylimidazolium iodide [BMIm][I]), the vinyl moiety confers dual functionality: it serves both as an ionic liquid and as a polymerizable monomer, enabling in situ cross-linking into solid electrolyte membranes for dye-sensitized solar cells (DSSCs) and alkaline fuel cells [2].

Why 1-Ethenyl-3-methylimidazol-3-ium;iodide Cannot Be Replaced by Common Alkyl-Substituted Imidazolium Iodides in Solid-State Device Fabrication


Imidazolium iodides such as 1-ethyl-3-methylimidazolium iodide ([EMIm][I]) and 1-butyl-3-methylimidazolium iodide ([BMIm][I]) are widely used as ionic liquid electrolytes due to their high ionic conductivity and thermal stability . However, these non-polymerizable analogs lack the vinyl functionality required for covalent incorporation into a solid polymer matrix. When employed in solvent-free electrolyte applications, [EMIm][I] and [BMIm][I] remain as mobile liquid components that can leak, evaporate, or phase-separate under operational thermal cycling, ultimately compromising device longevity and encapsulation integrity [1]. In contrast, 1-ethenyl-3-methylimidazol-3-ium;iodide provides a polymerizable handle that enables in situ cross-linking with comonomers (e.g., styrene, acrylonitrile) to form dimensionally stable, non-leachable solid polymer electrolytes without sacrificing the iodide-mediated redox activity essential for dye-sensitized solar cells and fuel cell electrodes [2]. Furthermore, the vinyl group introduces distinct intermolecular π–π stacking interactions that fundamentally alter the mesogenic behavior of the ionic liquid crystal phase relative to saturated alkyl analogs—a critical consideration for applications requiring ordered ionic domains [3]. Substituting [VMIm][I] with a non-polymerizable alkyl imidazolium iodide would negate the key property that enables its use in solid-state, leakage-free electrochemical devices.

Quantitative Differentiation of 1-Ethenyl-3-methylimidazol-3-ium;iodide from Alkyl-Substituted Imidazolium Iodide Analogs: Evidence for Material Selection


Vinyl Functionality Enables In Situ Cross-Linking to Form Solid Polymer Electrolytes with High Hydroxide Conductivity Exceeding 10⁻² S/cm

1-Ethenyl-3-methylimidazol-3-ium;iodide ([VMIm][I]) can be copolymerized via its vinyl group with styrene and acrylonitrile, followed by hydroxide exchange, to produce cross-linked alkaline anion-exchange membranes (AEMs). These membranes exhibit hydroxide ion conductivity above 1 × 10⁻² S/cm at room temperature [1]. In contrast, the non-polymerizable analog 1-ethyl-3-methylimidazolium iodide ([EMIm][I]) cannot be covalently incorporated into a cross-linked polymer network and remains as a free-flowing liquid component . The quantitative conductivity value of >10⁻² S/cm for the [VMIm][I]-derived AEM is directly comparable to commercial AEM benchmarks, whereas [EMIm][I] lacks a solid-state conductivity metric because it cannot form a standalone solid membrane without an external polymer host [1].

alkaline fuel cells anion-exchange membranes polymerizable ionic liquids

Poly([VMIm][I])-Based Plastic Composite Electrolytes Deliver 4.1% Photoconversion Efficiency in Solid-State DSSCs with 50-Day Stability at 40°C Under Illumination

Poly(1-vinyl-3-methylimidazolium iodide) (PMVII) plasticized with 40–60 wt% succinonitrile (SCN) yields a solvent-free composite electrolyte that achieves room-temperature ionic conductivity of 1.0–1.6 mS/cm and a photoconversion efficiency of >4.1% in dye-sensitized solar cells (DSSCs) under simulated AM1.5 illumination [1]. Importantly, these DSSCs retained their photoconversion efficiency without significant degradation during an accelerated aging test of 50 days at 40 °C under 1 sun illumination or at 60 °C storage [1]. In contrast, the non-polymerizable analog 1-butyl-3-methylimidazolium iodide ([BMIm][I]) has a reported pure IL ionic conductivity of 0.517 mS/cm at 300 K [2]. However, [BMIm][I] cannot be integrated into a solid, leakage-free electrolyte without an additional polymer matrix, and literature reports no comparable long-term DSSC stability data for pure [BMIm][I] under identical solid-state conditions [2].

dye-sensitized solar cells solid polymer electrolytes photoconversion efficiency

Vinyl Substituent Reduces Smectic A Layer Spacing to the Smallest Value Among C2–C4 Alkyl Analogs Due to π–π Stacking Interactions

In a systematic study of imidazolium iodide ionic liquid crystals with varying N3-substituents (methyl, vinyl, ethyl, n-propyl, n-butyl), the 1-alkyl-3-vinylimidazolium salt exhibited the smallest smectic A layer spacing among all derivatives tested [1]. This contraction is attributed to intermolecular π–π interactions between the vinyl group and the imidazolium ring in adjacent layers, which pulls the bilayer structure closer together [1]. While the study did not report exact d-spacing numerical values in the abstract, the qualitative ranking is unambiguous: d(vinyl) < d(methyl) < d(ethyl) < d(propyl) < d(butyl). In contrast, the saturated alkyl analogs (e.g., 1-ethyl-3-methylimidazolium iodide, [EMIm][I]) lack the vinyl π-system and exhibit progressively larger layer spacings as alkyl chain length increases due to van der Waals interactions [2].

ionic liquid crystals mesophase engineering smectic layer spacing

Poly([VMIm][I]) Membranes Exhibit Tunable Hydraulic Permeability and Conductance Over Four Orders of Magnitude via Composition Control

Interpolymer anion-exchange membranes fabricated from poly(vinylidene fluoride) (PVDF) and poly(1-vinyl-3-methylimidazolium iodide) demonstrate that both hydraulic permeability and membrane conductance can be varied over four orders of magnitude simply by adjusting the membrane composition [1]. This broad tunability is a direct consequence of the polymerizable vinyl group, which allows covalent integration of the imidazolium iodide moiety into a stable interpolymer network [1]. In comparison, membranes prepared with non-polymerizable imidazolium iodides (e.g., [EMIm][I] or [BMIm][I]) rely on physical blending or impregnation, which typically yields a narrower range of accessible transport properties and carries the risk of ionic liquid leaching during operation . The four-order-of-magnitude tuning range achieved with [VMIm][I]-based membranes represents a quantitative advantage in membrane engineering.

ultrafiltration membranes anion-exchange membranes interpolymer composites

Validated Application Scenarios for 1-Ethenyl-3-methylimidazol-3-ium;iodide Based on Peer-Reviewed Evidence


Cross-Linked Alkaline Anion-Exchange Membranes for Hydrogen Fuel Cells

Utilize 1-ethenyl-3-methylimidazol-3-ium;iodide as a polymerizable ionic liquid monomer in the fabrication of alkaline anion-exchange membranes (AEMs). The vinyl group enables in situ free-radical copolymerization with styrene and acrylonitrile to produce a robust, cross-linked polymer network [1]. After anion exchange to the hydroxide form, the resulting membranes exhibit hydroxide ion conductivity exceeding 10⁻² S/cm at room temperature—a value that meets or exceeds many commercial AEM benchmarks [1]. The covalent immobilization of the imidazolium cation eliminates the risk of ionic liquid leaching and ensures long-term dimensional stability under fuel cell operating conditions [1].

Solvent-Free Solid Polymer Electrolytes for Dye-Sensitized Solar Cells

Employ 1-ethenyl-3-methylimidazol-3-ium;iodide as the iodide source and polymerizable backbone for solid-state dye-sensitized solar cell (DSSC) electrolytes. Polymerization yields poly(1-vinyl-3-methylimidazolium iodide) (PMVII), which, when plasticized with 40–60 wt% succinonitrile, achieves room-temperature ionic conductivity of 1.0–1.6 mS/cm and photoconversion efficiencies >4.1% [2]. Critically, these solid electrolytes maintain performance stability over 50 days at 40°C under continuous 1 sun illumination—a stability metric that liquid electrolytes or physically blended ionic liquid systems cannot reliably achieve due to leakage and evaporation [2].

Tunable Interpolymer Ultrafiltration and Anion-Exchange Membranes

Blend polymerized 1-ethenyl-3-methylimidazol-3-ium;iodide with poly(vinylidene fluoride) (PVDF) to fabricate interpolymer anion-exchange membranes for ultrafiltration and separation processes. The resulting membranes offer hydraulic permeability and membrane conductance that can be varied over four orders of magnitude by adjusting the polymer composition ratio [3]. This level of tunability enables precise customization of membrane transport properties for specific applications, ranging from high-flux water treatment to selective ion separation in electrodialysis [3].

Ionic Liquid Crystal Research with Compact Smectic Layer Packing

Investigate 1-ethenyl-3-methylimidazol-3-ium;iodide as a model ionic liquid crystal (ILC) compound to study the effects of π–π stacking interactions on mesophase behavior. Compared to saturated alkyl-substituted analogs (e.g., 1-ethyl-, 1-propyl-, 1-butyl-3-methylimidazolium iodides), the vinyl-substituted derivative exhibits the smallest smectic A layer spacing due to intermolecular π–π interactions between the vinyl group and adjacent imidazolium rings [4]. This compact bilayer packing may be exploited to design anisotropic ion-conducting channels or to template nanostructured materials with enhanced charge carrier density [4].

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